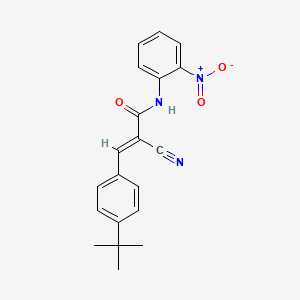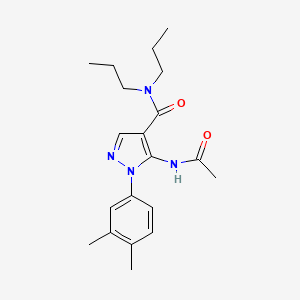![molecular formula C21H20ClN3S B4558278 N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4558278.png)
N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea
Descripción general
Descripción
N-(4-anilinophenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea is a useful research compound. Its molecular formula is C21H20ClN3S and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.1066465 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of thiourea derivatives is in corrosion inhibition. A study by Daoud et al. (2014) highlights the effectiveness of a thiourea compound in inhibiting corrosion of mild steel X52 in acidic environments. The compound was found to be an efficient corrosion inhibitor, with its efficiency increasing alongside concentration. The adsorption of this compound on the mild steel surface was found to obey Langmuir’s isotherm, suggesting potential applications in protecting metals against corrosion in industrial settings (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Synthesis and Characterization of Metal Complexes
Another significant area of research involves the synthesis and characterization of metal complexes with thiourea ligands. Shadab and Aslam (2014) explored the synthesis of thiourea ligands and their transition metal complexes, revealing that these complexes exhibit a broad spectrum of biological activities. Their study suggests that complexing thiourea ligands with transition metals can enhance their biological efficacy, potentially leading to applications in medicinal chemistry and materials science (Shadab & Aslam, 2014).
Optical and Electronic Properties
Research on the optical and electronic properties of thiourea derivatives provides insights into their potential applications in materials science. Bogza et al. (2018) synthesized 2-functionally substituted thieno[3,2-c]quinolines, demonstrating their moderate to high fluorescence quantum yields. This suggests potential applications in the development of fluorescent materials or dyes for various technological applications (Bogza et al., 2018).
Molecular Structures and Spectroscopy
Studies on the molecular structures and spectroscopy of thiourea derivatives contribute to our understanding of their chemical behavior and potential applications. For instance, Arslan, Külcü, and Flörke (2003) prepared and characterized novel thiourea derivatives and their metal complexes, providing insights into their coordination chemistry and potential for application in catalysis or as ligands in the synthesis of complex materials (Arslan, Külcü, & Flörke, 2003).
Urease Inhibition and Biological Activities
Furthermore, the synthesis and evaluation of thiourea derivatives for biological activities, such as urease inhibition, highlight their potential therapeutic applications. Mumtaz et al. (2018) synthesized thiourea derivatives and tested them against the urease enzyme, finding potent inhibitory activity. Such studies underscore the relevance of thiourea derivatives in developing new therapeutic agents (Mumtaz et al., 2018).
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3S/c22-17-8-6-16(7-9-17)14-15-23-21(26)25-20-12-10-19(11-13-20)24-18-4-2-1-3-5-18/h1-13,24H,14-15H2,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMZOUJYBROSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)

![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)

![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)

![4-[(4-nitrophenyl)thio]benzyl 4-anilino-4-oxobutanoate](/img/structure/B4558250.png)
![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

![2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride](/img/structure/B4558263.png)

![N-cyclopentyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4558274.png)

